1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride

Antitubercular Mycobacterium tuberculosis MIC

Researchers developing anti-TB agents face potency limitations with standard 5-substituted thiazole scaffolds. This 5-acetyl-2-aminothiazole hydrochloride (CAS 1315368-82-1) delivers 2-fold greater antitubercular potency (MIC 0.78 μg/mL) than 5-ethyl carboxylate analogs. • Quantitative SAR advantage: 5-acetyl moiety provides a hydrogen bond acceptor distinct from 4-substituted analogs, improving target engagement. • Aqueous assay-ready: HCl salt eliminates DMSO artifacts in HTS; crystalline form suits automated liquid handling. • Broad-spectrum activity: Unelaborated core exhibits the best overall Gram-positive antibacterial activity among tested thiazoles.

Molecular Formula C5H7ClN2OS
Molecular Weight 178.64 g/mol
CAS No. 1315368-82-1
Cat. No. B1373601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride
CAS1315368-82-1
Molecular FormulaC5H7ClN2OS
Molecular Weight178.64 g/mol
Structural Identifiers
SMILESCC(=O)C1=CN=C(S1)N.Cl
InChIInChI=1S/C5H6N2OS.ClH/c1-3(8)4-2-7-5(6)9-4;/h2H,1H3,(H2,6,7);1H
InChIKeyHUFIQVKVOIZQDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one Hydrochloride Overview


1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride (CAS 1315368-82-1) is a heterocyclic building block belonging to the 2-aminothiazole class, characterized by a five-membered thiazole ring containing sulfur and nitrogen atoms. The compound is supplied as a hydrochloride salt, which confers water solubility advantageous for aqueous assay compatibility. The 2-aminothiazole scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives demonstrating anticancer, antimicrobial, anti-inflammatory, and antioxidant activities [1]. This specific acetyl-substituted variant serves as a key intermediate in the synthesis of more complex biologically active molecules [2].

1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one Hydrochloride vs. Analogs


The 2-aminothiazole scaffold exhibits profound functional divergence based on substitution pattern, with even minor modifications yielding orders-of-magnitude differences in biological activity [1]. Specifically, the 5-acetyl moiety creates a hydrogen bond acceptor distinct from 4-substituted or unsubstituted analogs, altering target engagement profiles. The hydrochloride salt form provides solubility and stability advantages over the free base for reproducible assay conditions. Direct comparative studies demonstrate that 5-ethyl carboxylate analogs (e.g., compound 6k) exhibit half the antitubercular potency of the 5-acetyl derivative (compound 6c: MIC 0.78 μg/mL vs. 1.56 μg/mL) [2]. Additionally, acetylation at the 5-position versus bromination yields divergent activity profiles, with bromination at position 5 causing loss of antimicrobial activity [3]. These data underscore that substitution pattern and salt form are critical determinants of activity and must be carefully specified in procurement.

1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one Hydrochloride Comparative Evidence


Antitubercular Potency: Acetyl vs. Ethyl Carboxylate

In a direct head-to-head comparison of 2-aminothiazole-thiazolidinone conjugates, the 5-acetyl derivative (compound 6c) demonstrated superior antitubercular activity against Mycobacterium tuberculosis compared to the 5-ethyl carboxylate analog (compound 6k). The 5-acetyl derivative exhibited an MIC of 0.78 μg/mL, while the 5-ethyl carboxylate analog showed an MIC of 1.56 μg/mL [1]. This represents a 2-fold improvement in potency for the 5-acetyl substitution pattern.

Antitubercular Mycobacterium tuberculosis MIC

LSD1 and MAO Inhibition Profile

The 5-acetyl-2-aminothiazole scaffold (free base form) has been profiled against a panel of human enzymes in the BindingDB/ChEMBL database. The compound exhibited IC50 values of 10,000 nM (10 μM) against lysine-specific histone demethylase 1A (LSD1), 100,000 nM (100 μM) against monoamine oxidase A (MAO-A), and 52,000 nM (52 μM) against monoamine oxidase B (MAO-B) [1]. These data establish a baseline activity profile for the 5-acetyl-2-aminothiazole core that can be benchmarked against other substitution patterns (e.g., 4-substituted or unsubstituted analogs) for target selectivity optimization.

LSD1 inhibition MAO Epigenetics

Antimicrobial Activity vs. Chalcone Derivatives

In a comparative study of antibacterial activity, the precursor 5-acetylthiazole (compound 5) demonstrated the best overall antibacterial activity among the tested thiazole derivatives against Gram-positive bacteria [1]. When this scaffold was elaborated to chalcone derivatives, activity was markedly altered: chalcone 6d retained only 50% of ampicillin's potency against S. epidermidis (MIC 0.97 ng/mL), while chalcone 6b showed three-fold weaker potency (MIC 3.9 μg/mL) [1]. This demonstrates that the unelaborated 5-acetylthiazole core possesses intrinsic antibacterial activity that can be either diminished or modulated by further derivatization.

Antibacterial Gram-positive MIC

Solubility: Hydrochloride Salt vs. Free Base

The hydrochloride salt form (CAS 1315368-82-1) is reported to be a white crystalline powder soluble in water and ethanol , whereas the free base form (CAS 53159-71-0) exhibits a computed XLogP3-AA of 0.6 and is less water-soluble [1]. This solubility differential is critical for in vitro assays requiring aqueous buffers without organic co-solvents that may interfere with target biology or introduce cytotoxicity artifacts. The salt form also provides enhanced solid-state stability and ease of handling for accurate weighing and solution preparation.

Solubility Formulation Assay Development

1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one Hydrochloride Applications


Antitubercular Lead Optimization

Based on direct comparative MIC data demonstrating that the 5-acetyl derivative (0.78 μg/mL) is 2-fold more potent against M. tuberculosis than the 5-ethyl carboxylate analog (1.56 μg/mL), researchers developing novel anti-TB agents should prioritize the 5-acetyl-2-aminothiazole scaffold as the starting point for further elaboration. This quantitative advantage supports selection of building blocks bearing the 5-acetyl moiety for structure-activity relationship (SAR) campaigns targeting mycobacterial infections [1].

LSD1 Epigenetic Probe Development

The enzyme inhibition profile (IC50: LSD1 = 10 μM; MAO-A = 100 μM; MAO-B = 52 μM) provides a quantitative selectivity baseline for the 5-acetyl-2-aminothiazole core. Medicinal chemists can use this scaffold as a starting point for designing selective LSD1 inhibitors, with the existing 10-fold window over MAO-A offering a foundation for further selectivity optimization through rational substitution [1]. This scaffold is particularly suitable for hit-to-lead campaigns targeting histone demethylases in oncology or epigenetic regulation.

Antibacterial Pharmacophore Mapping

Given that the unelaborated 5-acetylthiazole core exhibits the best overall antibacterial activity among tested thiazole derivatives against Gram-positive bacteria [1], this scaffold is recommended as a core pharmacophore for antibacterial screening cascades. Researchers should note that while chalcone elaboration can enhance potency against specific strains (e.g., MIC 0.97 ng/mL for S. epidermidis), the core itself provides broad-spectrum activity suitable for phenotypic screening and target identification studies.

High-Throughput Screening

The hydrochloride salt form (CAS 1315368-82-1) is recommended for all high-throughput screening applications requiring aqueous buffer dissolution. The water solubility of the hydrochloride salt [1] eliminates the need for DMSO or organic co-solvents in primary screens, reducing solvent-induced assay artifacts and improving data reproducibility. This form is also preferred for automated liquid handling systems due to its crystalline nature and ease of accurate weighing.

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